tert-butyl N-(3-bromophenyl)carbamate tert-butyl N-(3-bromophenyl)carbamate N-(tert-Butoxycarbonyl)-3-bromoaniline [tert-butyl N-(3-bromophenyl)carbamate] is a protected amine.

Brand Name: Vulcanchem
CAS No.: 25216-74-4
VCID: VC1992680
InChI: InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)NC1=CC(=CC=C1)Br
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

tert-butyl N-(3-bromophenyl)carbamate

CAS No.: 25216-74-4

Cat. No.: VC1992680

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-bromophenyl)carbamate - 25216-74-4

Specification

CAS No. 25216-74-4
Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name tert-butyl N-(3-bromophenyl)carbamate
Standard InChI InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
Standard InChI Key VDFBCTSISJDKNW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=CC=C1)Br
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=CC=C1)Br

Introduction

Chemical Structure and Properties

Structural Features

The molecular structure of tert-butyl N-(3-bromophenyl)carbamate consists of three primary components: a carbamate functional group, a tert-butyl moiety, and a 3-bromophenyl substituent . The carbamate group forms the core structure of the molecule, connecting the other two components through carbon-nitrogen and carbon-oxygen bonds. This functional group is derived from the reaction of an amine with a carbonic acid derivative, forming a stable amide-like structure with distinctive reactivity patterns .

The tert-butyl group is connected to the carbamate through an oxygen atom, forming the Boc protecting group that is widely used in peptide chemistry and organic synthesis . This bulky tert-butyl substituent provides significant steric hindrance, which influences the compound's reactivity and contributes to its stability against certain chemical reagents, making it a selective protecting group .

The 3-bromophenyl moiety features a bromine atom at the meta position of the phenyl ring, which substantially affects the compound's electronic properties and reactivity profiles . This bromine substituent serves as a versatile synthetic handle for further transformations, particularly in transition metal-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Physical and Chemical Properties

tert-butyl N-(3-bromophenyl)carbamate typically exists as a solid at room temperature, reflecting its relatively high molecular weight and intermolecular forces . The compound displays characteristic solubility patterns, being readily soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, while showing poor solubility in water . This solubility profile reflects its predominantly hydrophobic nature due to the presence of the aromatic ring and tert-butyl group.

The compound can be chemically identified using various spectroscopic techniques. Its InChI representation is InChI=1/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14), which provides a standardized digital representation of its chemical structure . The compound's SMILES notation, CC(C)(C)OC(=O)NC1=CC(=CC=C1)Br, offers an alternative string representation widely used in cheminformatics.

In spectroscopic analysis, the compound shows characteristic absorption patterns. NMR studies of similar compounds reveal that the tert-butyl group typically appears as a distinctive singlet at approximately 1.5 ppm in ¹H NMR spectra, while the aromatic protons of the 3-bromophenyl group display complex splitting patterns between 7.0-7.5 ppm . The NH proton of the carbamate group often appears as a broad singlet at around 6.5 ppm, though its exact position can vary depending on concentration and solvent effects .

Synthesis Methods

Standard Synthetic Route

The synthesis of tert-butyl N-(3-bromophenyl)carbamate typically involves the reaction of 3-bromoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable solvent and base. This straightforward protection reaction proceeds via nucleophilic addition of the aniline nitrogen to one of the carbonyl groups of Boc₂O, followed by elimination of tert-butanol and carbon dioxide.

A typical procedure involves dissolving 3-bromoaniline in a suitable solvent such as dichloromethane or tetrahydrofuran, adding a base such as triethylamine or sodium carbonate, and then introducing di-tert-butyl dicarbonate to the reaction mixture . The reaction generally proceeds at room temperature or with mild heating, and typically results in high yields of the desired product.

The reaction can be represented by the following equation:

3-bromoaniline + di-tert-butyl dicarbonate → tert-butyl N-(3-bromophenyl)carbamate + CO₂ + tert-butanol

Alternative Synthetic Approaches

While the direct reaction with Boc₂O represents the most common synthetic route, alternative methods have also been developed. One approach involves the use of tert-butyl chloroformate as the carbamoylating agent, which can be employed under similar conditions with an appropriate base to scavenge the generated hydrogen chloride .

Another approach utilizes microwave-assisted synthesis, which can significantly reduce reaction times while maintaining high yields. This method is particularly valuable for scaling up the synthesis or for implementing green chemistry principles by reducing energy consumption and solvent usage .

Recent advances in flow chemistry have also enabled continuous processing methods for the synthesis of this and related carbamates. These approaches offer advantages in scaling and process control, making them attractive for industrial applications .

Purification Techniques

Following synthesis, tert-butyl N-(3-bromophenyl)carbamate can be purified using various techniques. Column chromatography on silica gel is commonly employed, typically using a mixture of ethyl acetate and hexane as the eluent . The compound can also be purified by recrystallization from appropriate solvent mixtures, which often yields highly pure material suitable for sensitive applications .

For analytical purposes and structure confirmation, the compound can be characterized using a combination of NMR spectroscopy, mass spectrometry, and elemental analysis. These techniques collectively provide unambiguous confirmation of the compound's identity and purity .

Applications in Scientific Research

Role in Organic Synthesis

tert-butyl N-(3-bromophenyl)carbamate serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its primary utility stems from the combination of a protected amine functionality and a bromine substituent, which enables selective chemical transformations .

The Boc-protected amine group remains stable under various reaction conditions, including those involving strong bases, nucleophiles, and many reducing agents . This stability allows chemists to perform selective transformations at other reactive sites in the molecule, particularly at the bromine position. The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon bonds with various partners.

Furthermore, the carbamate group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents), revealing the free amine for subsequent reactions. This orthogonal protection/deprotection strategy is particularly valuable in multistep synthesis of complex molecules with multiple reactive functionalities.

Applications in Pharmaceutical Development

In pharmaceutical research, tert-butyl N-(3-bromophenyl)carbamate has found applications in the synthesis of biologically active compounds, serving as a key intermediate in drug discovery programs . The 3-bromophenyl moiety appears in various pharmacophores, and the ability to selectively functionalize this group while maintaining amine protection makes this compound particularly valuable .

Research into enzyme inhibitors has utilized this compound and its derivatives as starting materials. For instance, compounds containing similar structural motifs have been evaluated for their ability to inhibit serine proteases, which are crucial in various biological processes including digestion and immune response. Such inhibitors have potential applications in treating conditions ranging from inflammatory disorders to neurodegenerative diseases.

Additionally, the compound has been employed in the synthesis of potential neuroprotective agents. Studies focusing on Alzheimer's disease have evaluated structurally related compounds for their ability to prevent cell death induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative disease research.

Reaction Versatility

The versatility of tert-butyl N-(3-bromophenyl)carbamate in chemical reactions stems from its multiple reactive sites. The bromophenyl group can undergo various transformations:

  • Nucleophilic Aromatic Substitution (NAS): Although challenging on simple bromobenzenes, the presence of the carbamate group can influence the electronics of the ring, potentially facilitating such reactions under appropriate conditions.

  • Transition Metal-Catalyzed Reactions: The compound readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. Common coupling partners include boronic acids, stannanes, and terminal alkynes.

  • Lithium-Halogen Exchange: Treatment with strong organolithium reagents can generate aryllithium intermediates, which can react with various electrophiles to introduce new functional groups.

  • Reduction: The bromine can be removed via catalytic hydrogenation or other reducing conditions to yield the corresponding tert-butyl N-phenylcarbamate.

These reactions collectively demonstrate the synthetic utility of this compound as a platform for diverse chemical transformations.

Physical Characteristics and Analytical Data

Physical Properties

The melting point of tert-butyl N-(3-bromophenyl)carbamate can vary depending on purity, but purified samples typically melt in the range of 80-90°C based on data from similar compounds . This relatively high melting point reflects the compound's ability to form hydrogen bonds through the NH group of the carbamate functionality.

Spectroscopic Characterization

Spectroscopic data provides critical information for confirming the identity and purity of tert-butyl N-(3-bromophenyl)carbamate. Based on analysis of similar compounds, the following spectroscopic characteristics are expected:

¹H NMR Spectroscopy: In a typical proton NMR spectrum recorded in CDCl₃, the compound would show characteristic signals including:

  • A sharp singlet at approximately δ 1.5-1.6 ppm (9H) corresponding to the tert-butyl group

  • Complex multiplets in the aromatic region (δ 7.0-7.5 ppm) representing the four protons of the 3-bromophenyl group

  • A broad singlet at approximately δ 6.4-6.7 ppm (1H) assigned to the NH proton of the carbamate

¹³C NMR Spectroscopy: Carbon-13 NMR would typically reveal:

  • A signal at around δ 28.3 ppm for the three methyl carbons of the tert-butyl group

  • A signal at approximately δ 80.3 ppm for the quaternary carbon of the tert-butyl group

  • A signal at approximately δ 152.8 ppm for the carbonyl carbon of the carbamate

  • Multiple signals in the range δ 115-140 ppm corresponding to the aromatic carbons, with the carbon bearing the bromine typically appearing downfield

IR Spectroscopy: The IR spectrum would show characteristic absorption bands:

  • N-H stretching at approximately 3300-3400 cm⁻¹

  • C=O stretching of the carbamate at approximately 1680-1720 cm⁻¹

  • C-O stretching at approximately 1150-1250 cm⁻¹

  • C-Br stretching typically appearing as a weaker band around 550-650 cm⁻¹

SupplierPurityPackage SizePrice Range (EUR)Estimated Delivery
Fluorochem98.0%1g24.00Fri 25 Apr 25
Fluorochem98.0%5g16.00Fri 25 Apr 25
Fluorochem98.0%25g34.00Fri 25 Apr 25
Fluorochem98.0%100g95.00Fri 25 Apr 25
Fluorochem98.0%500g340.00Fri 25 Apr 25
Other Supplier98%+Various32.00~3,219.00Wed 23 Apr 25
Other SupplierMin. 95%VariousNot specifiedVaried

These prices indicate that the compound is available at scales suitable for both laboratory research and potential small-scale industrial applications. The price per gram typically decreases significantly with larger quantities, making bulk purchases more economical for large-scale applications.

Quality Considerations

The compound is generally available in different grades of purity, typically ranging from 95% to 98%+ . Higher purity material is recommended for sensitive applications, particularly in pharmaceutical research where impurities could interfere with biological assays or subsequent synthetic steps.

Most suppliers provide analytical certificates of analysis (CoA) detailing the actual purity of each batch, often determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC) . These certificates may also include spectroscopic data confirming the compound's identity and structural integrity.

For specialized applications requiring exceptional purity, custom synthesis services are available from contract research organizations, though at significantly higher costs than catalog offerings .

Related Compounds and Structural Analogs

Positional Isomers

tert-butyl N-(3-bromophenyl)carbamate is one member of a family of bromophenyl carbamates that differ in the position of the bromine substituent on the phenyl ring. Notable positional isomers include:

  • tert-butyl (4-bromophenyl)carbamate: This para-substituted analog (CAS: 131818-17-2) features the bromine at the 4-position of the phenyl ring, resulting in different electronic properties and reactivity patterns compared to the meta-substituted compound .

  • tert-butyl (2-bromophenyl)carbamate: The ortho-substituted isomer, where the bromine is positioned adjacent to the carbamate-bearing nitrogen, introduces significant steric factors that influence both the conformation of the molecule and its reactivity in chemical transformations.

These positional isomers display subtle but important differences in their chemical and physical properties, making them useful for structure-activity relationship studies in medicinal chemistry .

Substitutional Variants

Beyond simple positional isomers, various substitutional variants of tert-butyl N-(3-bromophenyl)carbamate have been synthesized and studied:

  • tert-butyl (3-amino-4-bromophenyl)carbamate: This derivative (CAS: 885270-70-2) incorporates an additional amino group, creating a diamine precursor useful for the synthesis of heterocyclic compounds .

  • tert-butyl (1-(3-bromophenyl)ethyl)carbamate: This compound (CAS: 375853-98-8) features an additional methylene group between the nitrogen and the aromatic ring, changing the electronic properties of the nitrogen and its reactivity patterns .

  • tert-butyl (1-(3-bromophenyl)cyclopropyl)carbamate: This cyclopropyl-containing derivative (CAS: 597563-17-2) incorporates a rigid three-membered ring that constrains the conformation of the molecule, potentially leading to specific biological activities .

  • tert-butyl N-(3-nitrophenyl)carbamate: A related compound where the bromine is replaced with a nitro group, resulting in significantly different electronic properties and reactivity patterns .

These structural variations demonstrate the versatility of the core N-Boc-protected aniline scaffold and its adaptability for diverse synthetic applications.

Heterocyclic Analogs

Several heterocyclic analogs of tert-butyl N-(3-bromophenyl)carbamate have been synthesized by replacing the phenyl ring with heterocyclic systems:

  • tert-butyl N-(4-bromothiophen-3-yl)carbamate: This thiophene-containing analog (CAS: 119485-57-3) replaces the benzene ring with a thiophene system, changing the electronic properties and potential biological activities of the molecule .

  • tert-butyl N-(3-bromothiophen-2-yl)carbamate: Another thiophene derivative where the carbamate and bromine are positioned differently on the heterocyclic ring.

These heterocyclic variants are particularly valuable in medicinal chemistry, as heterocycles often appear in biologically active compounds and can engage in specific interactions with biological targets .

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